Chemical structure and properties of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
Chemical structure and properties of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
An In-Depth Technical Guide to 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid , a molecule that combines the established bioactivity of the 7-chloroquinoline core with a flexible thioether-linked propanoic acid side chain. This unique combination suggests potential for this compound as a versatile building block in drug discovery and as a candidate for various therapeutic applications. This document provides a comprehensive overview of its chemical structure, synthesis, and predicted properties, aimed at researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is characterized by a 7-chloroquinoline core linked at the 4-position to a propanoic acid moiety via a sulfur atom (thioether linkage).
Caption: Proposed synthesis workflow for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 4,7-dichloroquinoline (1 equivalent) in anhydrous ethanol, add 3-mercaptopropanoic acid (1.1 equivalents) and triethylamine (2.5 equivalents).
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Reaction Execution: The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.
Spectroscopic Characterization (Predicted)
While experimental data for this specific molecule is not readily available, the expected spectroscopic characteristics can be predicted based on its structural features and data from analogous compounds. [1][2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the propanoic acid side chain.
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Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom.
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Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the propanoic acid side chain are expected to appear as triplets. The methylene group adjacent to the sulfur atom will likely be more downfield than the methylene group adjacent to the carboxyl group.
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Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a high chemical shift. [1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all twelve carbon atoms in the molecule.
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Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (δ 110-150 ppm).
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Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ~170-180 ppm).
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Aliphatic Carbons: The two methylene carbons will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| 1725-1700 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C and C=N (Aromatic) | Stretching |
| ~750 | C-Cl | Stretching |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion Peak: A prominent peak at m/z ≈ 267 (for the ³⁵Cl isotope) and a smaller peak at m/z ≈ 269 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. [1]* Key Fragmentations: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). [4]
Potential Biological Activities and Applications
While the specific biological profile of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid has not been extensively reported, the known activities of related 7-chloroquinoline and 4-thioquinoline derivatives provide a strong basis for predicting its potential applications.
Anticancer Activity
Many 7-chloroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. [2][5][6]The 7-chloroquinoline moiety is a key pharmacophore in several established and experimental anticancer agents. The introduction of the thioether linkage at the 4-position has also been shown to be a viable strategy for developing novel antiproliferative compounds. [2]
Antioxidant Properties
Derivatives of 4-thioquinoline containing propanoic acid residues have shown promising antioxidant activity. [7][8]These compounds have demonstrated a protective effect against oxidative stress in biological systems. [7][8]
Antimalarial and Antimicrobial Potential
The 7-chloro-4-aminoquinoline core is central to the antimalarial drug chloroquine and its analogues. [9]While the amino linkage is typical, the thioether linkage in the target molecule could also confer antimalarial or broader antimicrobial properties. Research has shown that various 7-chloroquinoline derivatives exhibit antimalarial, antifungal, and antibacterial activities. [10][11][12]
Caption: Potential therapeutic applications of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.
Conclusion
3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is a multifaceted molecule with significant potential in the field of medicinal chemistry. Its rational design, combining the biologically active 7-chloroquinoline core with a flexible propanoic acid side chain via a thioether linkage, makes it an attractive candidate for further investigation. The proposed synthesis is straightforward, and its chemical properties can be readily characterized using standard spectroscopic techniques. Based on the extensive literature on related compounds, this molecule holds promise for the development of novel anticancer, antioxidant, and antimicrobial agents. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential and applications of this and related quinoline derivatives.
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